Cas no 60397-20-8 (L-ARGININE, N2-L-PROLYL-, MONOACETATE)
L-ARGININE, N2-L-PROLYL-, MONOACETATE Chemical and Physical Properties
Names and Identifiers
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- L-ARGININE, N2-L-PROLYL-, MONOACETATE
- 60397-20-8
- acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid
- H-Pro-Arg-OH acetate
- MFCD00238140
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- MDL: MFCD00238140
- Inchi: 1S/C11H21N5O3.C2H4O2/c12-11(13)15-6-2-4-8(10(18)19)16-9(17)7-3-1-5-14-7;1-2(3)4/h7-8,14H,1-6H2,(H,16,17)(H,18,19)(H4,12,13,15);1H3,(H,3,4)/t7-,8-;/m0./s1
- InChI Key: JFRQOMHJFZRWBB-WSZWBAFRSA-N
- SMILES: O=C([C@@H]1CCCN1)N[C@H](C(=O)O)CCC/N=C(\N)/N.OC(C)=O
Computed Properties
- Exact Mass: 331.18556891Da
- Monoisotopic Mass: 331.18556891Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 385
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 180Ų
L-ARGININE, N2-L-PROLYL-, MONOACETATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB476734-250 mg |
H-Pro-Arg-OH acetate; . |
60397-20-8 | 250MG |
€284.00 | 2023-03-31 | ||
| abcr | AB476734-1 g |
H-Pro-Arg-OH acetate; . |
60397-20-8 | 1g |
€752.00 | 2023-03-31 | ||
| abcr | AB476734-250mg |
H-Pro-Arg-OH acetate; . |
60397-20-8 | 250mg |
€378.00 | 2025-04-17 | ||
| abcr | AB476734-1g |
H-Pro-Arg-OH acetate; . |
60397-20-8 | 1g |
€963.80 | 2025-04-17 |
L-ARGININE, N2-L-PROLYL-, MONOACETATE Suppliers
L-ARGININE, N2-L-PROLYL-, MONOACETATE Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on L-ARGININE, N2-L-PROLYL-, MONOACETATE
Introduction to L-ARGININE, N2-L-PROLYL-, MONOACETATE (CAS No: 60397-20-8)
L-ARGININE, N2-L-PROLYL-, MONOACETATE, chemically designated as N(2-aminoethyl)-L-prolylacetamide, is a specialized peptidomimetic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound, identified by its CAS number 60397-20-8, represents a novel derivative of L-arginine, featuring a prolyl residue linked via an amide bond and acetylated at the nitrogen terminus. Its unique structural configuration imparts distinct biochemical properties, making it a subject of intense study in various therapeutic applications.
The synthesis of L-ARGININE, N2-L-PROLYL-, MONOACETATE involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the prolyl moiety enhances the compound's stability and bioavailability, while the acetylation at the nitrogen terminus modulates its interactions with biological targets. These structural modifications have been shown to influence its pharmacokinetic profile, making it a promising candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between L-ARGININE, N2-L-PROLYL-, MONOACETATE and biological macromolecules. Studies indicate that this compound exhibits binding affinity to specific enzymes and receptors, which may contribute to its potential therapeutic effects. For instance, research has suggested that it may interfere with inflammatory pathways by modulating the activity of key enzymes such as arginase and nitric oxide synthase (NOS).
The pharmacological significance of L-ARGININE, N2-L-PROLYL-, MONOACETATE has been explored in several preclinical studies. One notable area of investigation is its role in cardiovascular health. Evidence suggests that this compound may help in maintaining vascular tone by influencing the production of nitric oxide, a potent vasodilator. Additionally, its potential anti-inflammatory properties have been observed in models of chronic inflammation, where it has been shown to reduce cytokine levels and attenuate inflammatory responses.
In the realm of neurobiology, L-ARGININE, N2-L-PROLYL-, MONOACETATE has shown promise as a modulator of neurotransmitter systems. Research indicates that it may interact with glutamate receptors and other synaptic proteins, potentially influencing cognitive functions such as learning and memory. These findings have sparked interest in exploring its therapeutic potential for neurodegenerative disorders where neurotransmitter imbalances play a critical role.
The compound's structural similarity to natural amino acids ensures good solubility and bioavailability, which are crucial factors for drug efficacy. Furthermore, its monoaцетат derivative enhances stability under various storage conditions, making it suitable for industrial-scale production and clinical trials. Pharmaceutical companies are increasingly interested in leveraging this compound's unique properties to develop novel therapeutic agents.
Emerging research also highlights the potential of L-ARGININE, N2-L-PROLYL-, MONOACETATE in oncology. Studies have demonstrated that it can inhibit the growth of certain cancer cell lines by disrupting signaling pathways associated with tumor proliferation. Its ability to modulate enzyme activity without significant off-target effects makes it an attractive candidate for further investigation in cancer therapy.
The development of L-ARGININE, N2-L-PROLYL-, MONOACETATE as a therapeutic agent is supported by advancements in synthetic methodologies that allow for scalable production while maintaining high purity standards. Continuous improvements in purification techniques have enabled researchers to isolate the compound in forms suitable for clinical use. This progress underscores the growing interest in peptidomimetics as a class of bioactive molecules with diverse therapeutic applications.
Future studies are expected to delve deeper into the mechanistic aspects of L-ARGININE, N2-L-PROLYL-, MONOACETATE, particularly its interactions with cellular components at the molecular level. High-resolution structural biology techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in elucidating these interactions. Additionally, pharmacokinetic studies will provide critical insights into how the compound behaves within living organisms, guiding optimization efforts for improved therapeutic efficacy.
The integration of machine learning and artificial intelligence into drug discovery pipelines has accelerated the identification of novel compounds like L-ARGININE, N2-L-PROLYL-, MONOACETATE. Predictive models can simulate how different structural modifications will affect biological activity, enabling researchers to design derivatives with enhanced properties. This interdisciplinary approach holds promise for expediting the development of next-generation therapeutics based on peptidomimetic scaffolds.
In conclusion, L-ARGININE,N2-L-PROLYL-,MONOACETATE (CAS No: 60397-20-8) represents a significant advancement in peptidomimetic chemistry with broad implications for human health. Its unique structure and demonstrated biological activity position it as a versatile tool for investigating disease mechanisms and developing new treatments across multiple therapeutic areas. As research continues to uncover its potential benefits, L-ARGININE,N2-L-PROLYL-,MONOACETATE is poised to play an increasingly important role in modern medicine.
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